![molecular formula C23H35BN2O6 B2382862 Tert-butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetyl)piperazine-1-carboxylate CAS No. 1401697-54-8](/img/structure/B2382862.png)
Tert-butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetyl)piperazine-1-carboxylate is a complex organic compound. It is an important intermediate in many biologically active compounds .
Synthesis Analysis
This compound can be synthesized through multiple steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . The total yield of the three steps was reported to be 49.9% .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by MS and 1HNMR spectrum . More detailed crystallographic data of the compound have been deposited with the Cambridge Crystallographic Data Centre .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The exact details of these reactions are not available in the retrieved sources.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 309.21 g/mol . It has a melting point of 116 °C .Scientific Research Applications
- Intermediate for Crizotinib : Compound 1 serves as an intermediate in the synthesis of crizotinib, a drug used in treating certain cancers .
Pharmaceutical Synthesis
Chemical Engineering and Organic Synthesis
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35BN2O6/c1-21(2,3)30-20(28)26-14-12-25(13-15-26)19(27)16-29-18-10-8-17(9-11-18)24-31-22(4,5)23(6,7)32-24/h8-11H,12-16H2,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOYZSQVIPJUDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(=O)N3CCN(CC3)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35BN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetyl)piperazine-1-carboxylate |
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